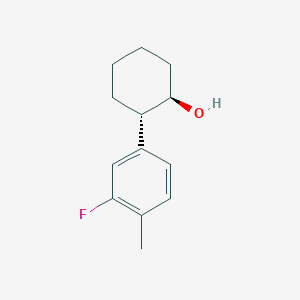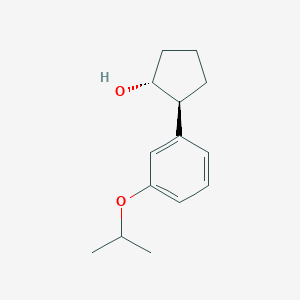
(1R,2S)-2-(3-fluoro-4-methylphenyl)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-(3-fluoro-4-methylphenyl)cyclohexanol: is a chiral compound with a cyclohexanol backbone substituted with a 3-fluoro-4-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(3-fluoro-4-methylphenyl)cyclohexanol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone as the starting material.
Grignard Reaction: A Grignard reagent, such as 3-fluoro-4-methylphenylmagnesium bromide, is prepared and reacted with cyclohexanone to form the corresponding alcohol.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (1R,2S) enantiomer.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: (1R,2S)-2-(3-fluoro-4-methylphenyl)cyclohexanol can undergo oxidation reactions to form the corresponding ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: The major product is the corresponding ketone.
Reduction: Various alcohol derivatives can be formed.
Substitution: Substituted phenyl derivatives are the major products.
科学的研究の応用
Chemistry:
Chiral Synthesis: The compound is used as a chiral building block in the synthesis of other complex molecules.
Catalysis: It can serve as a ligand in asymmetric catalysis.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its chiral nature makes it a potential candidate for the development of new pharmaceuticals.
Industry:
Material Science: The compound can be used in the synthesis of materials with specific properties.
作用機序
The mechanism of action of (1R,2S)-2-(3-fluoro-4-methylphenyl)cyclohexanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context.
類似化合物との比較
(1R,2S)-2-phenylcyclohexanol: Similar structure but lacks the fluoro and methyl substituents on the phenyl ring.
(1R,2S)-2-(4-fluorophenyl)cyclohexanol: Similar structure but lacks the methyl group on the phenyl ring.
(1R,2S)-2-(3-methylphenyl)cyclohexanol: Similar structure but lacks the fluoro group on the phenyl ring.
Uniqueness: The presence of both fluoro and methyl substituents on the phenyl ring of (1R,2S)-2-(3-fluoro-4-methylphenyl)cyclohexanol makes it unique compared to its analogs. These substituents can significantly influence the compound’s reactivity, binding affinity, and overall properties, making it a valuable compound for various applications.
特性
IUPAC Name |
(1R,2S)-2-(3-fluoro-4-methylphenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO/c1-9-6-7-10(8-12(9)14)11-4-2-3-5-13(11)15/h6-8,11,13,15H,2-5H2,1H3/t11-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQUHYMYBBOESC-WCQYABFASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCCCC2O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H]2CCCC[C@H]2O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














